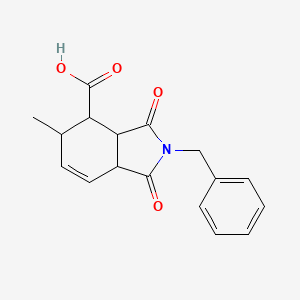

2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-benzyl-5-methyl-1,3-dioxo-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-7-8-12-14(13(10)17(21)22)16(20)18(15(12)19)9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZUDAKVCZKMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Intermediates and Starting Materials

- Compound (5): An intermediate obtained via alkylation of an aldehyde precursor with benzyl bromide, often as a mixture of E/Z isomers.

- Compound (6): Formed by reaction of compound (5) with dimethyl acetylenedicarboxylate (DMAD) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as oxidant.

- Compound (7): A cyclized tricyclic intermediate formed by heating crude products with urea in ethylene glycol.

- Final product: Obtained by deprotection and purification of compound (7).

Stepwise Synthesis Outline

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| a. | Alkylation of aldehyde intermediate with benzyl bromide | Use of metal hydride in THF, room temperature to 0°C | Formation of compound (5) as E/Z mixture |

| b. | Ring-closing metathesis and oxidation | Degassing in toluene, Grubbs' I catalyst at 30-60°C, addition of DMAD and DDQ | Formation of compound (6) |

| c. | Hydrolysis and base treatment | KOH in ethanol-water mixture with stirring | Crude carboxylic acid intermediate |

| d. | Cyclization via heating with urea | Heating in ethylene glycol with urea | Formation of pure tricyclic compound (7) |

| e. | Deprotection of benzyl group | Catalytic hydrogenation using 10% Pd/C in ethanol | Final target compound (racemate) |

This sequence ensures the formation of the hexahydro-isoindole ring system with the correct substitution and oxidation states.

Reaction Conditions and Optimization

- Temperature: Critical steps such as ring-closing metathesis are conducted between 30-60°C for optimal catalyst activity.

- Solvents: Toluene is preferred for metathesis; ethylene glycol is used for cyclization with urea due to its high boiling point and polarity.

- Catalysts: Grubbs' first-generation catalyst is employed for metathesis reactions.

- Oxidants: DDQ is used to facilitate oxidation during intermediate formation.

- Base: KOH is used for hydrolysis and conversion to carboxylic acid functionality.

Optimization of these parameters affects yield, stereochemistry, and purity of the final product.

Research Findings and Analytical Data

- The synthetic route provides high purity products suitable for pharmaceutical grade applications, with yields typically optimized by controlling reaction times and reagent stoichiometry.

- The racemic mixture obtained can be further resolved if necessary for enantiomerically pure forms.

- Analytical characterization includes NMR, mass spectrometry, and chromatographic purity assessments confirming structure and substitution patterns.

Summary Table of Preparation Steps

| Step Number | Intermediate/Product | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Aldehyde precursor | Metal hydride, benzyl bromide | THF, 0-25°C | Benzylation |

| 2 | Compound (5) | Grubbs' catalyst, DMAD, DDQ | Toluene, 30-60°C | Ring closing, oxidation |

| 3 | Compound (6) | KOH | EtOH-water, RT | Hydrolysis |

| 4 | Compound (7) | Urea | Ethylene glycol, heat | Cyclization |

| 5 | Target compound | Pd/C, H2 | Ethanol, RT | Deprotection |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is being investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar isoindole structures exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells . Further investigations are needed to elucidate the specific mechanisms involved.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Table 1: Synthetic Pathways Using this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Condensation | Forms larger cyclic compounds | |

| Reduction | Converts ketones to alcohols | |

| Functionalization | Introduces functional groups for further reactions |

Material Science

The compound's properties may also lend themselves to applications in material science. Its stability and reactivity can be harnessed in the development of new polymers or nanomaterials.

Case Study: Polymerization

Research has explored the use of this compound as a monomer in polymer synthesis. The resulting polymers demonstrate enhanced thermal stability and mechanical properties compared to traditional materials .

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its safety profile. According to safety data sheets:

Wirkmechanismus

The mechanism by which this compound exerts its effects often involves the inhibition of enzymes. The isoindole core can bind to the active site of enzymes, blocking their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The molecular targets typically include enzymes involved in cell proliferation and survival, making it a potential candidate for anti-cancer drugs.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The target compound belongs to a family of isoindole-dioxolane derivatives. Key structural analogs include:

Key Observations :

- Ring Conformation : The furo-isoindole hybrid () exhibits distinct puckering due to the fused furan ring, altering solubility and crystal packing .

Physicochemical Properties

Key Findings :

- Discontinued status of analogs () suggests synthesis or stability challenges, possibly due to steric hindrance from substituents .

Comparison :

- The target compound and furo-isoindole hybrid share maleic anhydride as a precursor, but the latter incorporates a furan ring, requiring tailored reaction conditions .

Biologische Aktivität

2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a complex organic compound known for its distinctive bicyclic structure and various functional groups that contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research.

The molecular formula of this compound is CHN O, with a molecular weight of approximately 299.33 g/mol. The compound features a dioxo group and a carboxylic acid functional group that are crucial for its reactivity and biological interactions .

Synthesis

Various methods have been explored for the synthesis of this compound. The complexity of these methods can influence the yield and purity of the final product. Some common synthetic routes include:

- Condensation Reactions : Involving benzyl derivatives and diketones.

- Cyclization Techniques : Utilizing specific catalysts to facilitate the formation of the bicyclic structure.

Biological Activity

Preliminary studies indicate that this compound exhibits several significant biological activities:

Antitumor Activity

Research has shown that derivatives of isoindole compounds can act as potent inhibitors against various cancer cell lines. For instance:

- Heparanase Inhibition : Compounds structurally related to this isoindole derivative have been identified as inhibitors of heparanase with IC values ranging from 200 to 500 nM . Heparanase plays a critical role in tumor progression and metastasis.

Anti-Angiogenic Effects

The compound may also exhibit anti-angiogenic properties, which are essential in preventing tumor growth by inhibiting the formation of new blood vessels .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of this compound. A comparative analysis with structurally similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzylisoindoline | Lacks dioxo groups | Different biological activity |

| 5-methylisocarbostyril | Contains a carbostyril moiety | Exhibits distinct reactivity patterns |

| Isoindole derivatives | General isoindole framework | Varying functional groups lead to diverse properties |

The unique dioxo and carboxylic acid groups in this compound enhance its reactivity and potential applications compared to these similar compounds .

Case Studies

A notable case involves the exploration of isoindole derivatives as therapeutic agents. A study demonstrated that specific modifications in the isoindole structure could lead to enhanced cytotoxicity against cancer cells while maintaining selectivity over normal cells . This finding underscores the potential for developing targeted therapies based on the structural characteristics of 2-benzyl-5-methyl-1,3-dioxo compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid?

- Methodological Answer : A common approach involves condensation reactions under acidic reflux conditions. For example, 3-formyl-indole precursors can be reacted with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst (molar ratio 1:1.1, reflux for 3–5 hours). The product is purified via recrystallization from DMF/acetic acid mixtures .

Q. How is crystallographic refinement performed for this compound’s structural validation?

- Methodological Answer : X-ray diffraction data can be refined using the SHELX software suite (e.g., SHELXL for small-molecule refinement). Key steps include defining the unit cell, applying least-squares minimization for atomic coordinates, and validating thermal displacement parameters. SHELX is robust for handling high-resolution or twinned data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., benzyl and methyl groups).

- IR : Identify carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies between crystallographic and solution-phase data?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity from X-ray data . Compare with solution-phase NMR (e.g., -coupling constants) to assess dynamic behavior. Molecular dynamics (MD) simulations can model flexibility in solution, reconciling differences .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., NaOAc, EtN) to enhance condensation efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times while maintaining yield .

Q. How can computational methods predict electronic properties relevant to biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). These predict reactivity sites for structure-activity relationship (SAR) studies, particularly for isoindole derivatives with potential pharmacological targets .

Q. What experimental controls are essential when analyzing conflicting HPLC purity data?

- Methodological Answer :

- Internal Standards : Spike samples with a known compound (e.g., indole-5-carboxylic acid) to calibrate retention times.

- Column Variability : Test C18 and phenyl-hexyl columns to rule out stationary phase effects.

- Mobile Phase pH : Adjust pH (2.5–6.5) to optimize peak resolution for acidic functional groups .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pK values for the carboxylic acid group?

- Methodological Answer :

Computational pK : Use COSMO-RS solvation models in software like ADF or Gaussian.

Experimental Validation : Perform potentiometric titration in DMSO-water mixtures to account for solvent effects.

Statistical Analysis : Apply multivariable regression to identify outliers in computational assumptions (e.g., solvation entropy) .

Research Design Considerations

Q. What are key variables in designing stability studies for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.